molecular formula C19H25FN4O3S B11351984 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide

Cat. No.: B11351984
M. Wt: 408.5 g/mol
InChI Key: BIQDYYZSMMXTIF-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a fluorophenyl group, a methanesulfonyl group, and an imidazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl and methanesulfonyl groups, and the attachment of the imidazole moiety. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions with methanesulfonyl chloride.

    Incorporation of the Imidazole Moiety: This step may involve alkylation reactions using imidazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and imidazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Palladium catalysts are often used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The methanesulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-METHOXYPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The presence of the fluorophenyl group in 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methoxy analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H25FN4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H25FN4O3S/c20-18-4-2-16(3-5-18)14-28(26,27)24-11-6-17(7-12-24)19(25)22-8-1-10-23-13-9-21-15-23/h2-5,9,13,15,17H,1,6-8,10-12,14H2,(H,22,25)

InChI Key

BIQDYYZSMMXTIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2C=CN=C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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